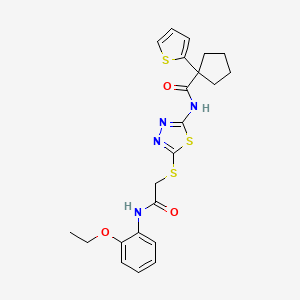
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a thiadiazole core, which is a common feature in compounds with significant pharmacological properties. Although the provided papers do not directly discuss this specific compound, they do provide insight into the biological activities of related thiadiazole derivatives.
Synthesis Analysis
The synthesis of thiadiazole derivatives can be performed using various methods, including microwave-assisted synthesis, which is a solvent-free and efficient approach. In the first paper, a series of novel Schiff's bases containing a thiadiazole scaffold were synthesized under microwave irradiation, which suggests that a similar approach could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis. These techniques ensure the correct identification of the synthesized compounds and are essential for the structural elucidation of complex molecules like the one described .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites. The papers provided do not detail specific reactions for the compound , but the synthesis and functionalization of thiadiazole cores typically involve reactions at the amino and thioether groups, which are also present in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The papers suggest that these properties can be studied using computational methods to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which are crucial for determining the drug-like behavior of these compounds .
Anticancer Activity
Both papers discuss the anticancer activity of thiadiazole derivatives. The first paper reports that the synthesized compounds exhibited promising anticancer activity against various human cancer cell lines, with some showing GI50 values comparable to the standard drug Adriamycin . The second paper also reports antiproliferative activities of thiadiazole derivatives against different human cell lines, with the phenyl derivatives showing higher activity compared to alkyl and morpholinoalkyl derivatives . These findings suggest that the compound may also possess anticancer properties, which could be explored in future studies.
科学的研究の応用
Synthesis and Biological Activities
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, due to its complex structure involving a thiadiazole moiety, is likely to have been explored in various synthetic and biological research contexts. The synthesis and potential biological activities of compounds containing thiadiazole and related heterocyclic moieties have been widely reported in literature. These studies provide insights into the methodologies for the synthesis of thiadiazole derivatives and their evaluation for diverse biological activities, such as antimicrobial, anti-inflammatory, analgesic, and anticancer properties.
Antimicrobial and Antifungal Properties : Thiadiazole derivatives have been synthesized and evaluated for their potential antimicrobial and antifungal activities. For instance, the synthesis of novel 1,3,4-thiadiazole derivatives has been reported, highlighting their significant antimicrobial properties against various bacterial and fungal strains (Ameen & Qasir, 2017).
Anti-inflammatory and Analgesic Activities : Research into thiadiazole compounds has also shown promising anti-inflammatory and analgesic activities. A study on the synthesis and biological evaluation of amino thiazoles and related derivatives has demonstrated potential anti-inflammatory effects, which could be beneficial for developing new therapeutic agents (Thabet et al., 2011).
Anticancer Activity : The design and synthesis of thiadiazole derivatives have been explored for anticancer applications. A notable study discusses the synthesis of thiadiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety, showing potent anticancer activities against various cancer cell lines (Gomha et al., 2017). This research indicates the potential of thiadiazole derivatives in developing new anticancer therapies.
Nematocidal Activity : Additionally, thiadiazole derivatives have been evaluated for their nematocidal activities. A study on the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety revealed promising nematocidal activity against specific nematode species, highlighting the potential for agricultural applications (Liu et al., 2022).
特性
IUPAC Name |
N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S3/c1-2-29-16-9-4-3-8-15(16)23-18(27)14-31-21-26-25-20(32-21)24-19(28)22(11-5-6-12-22)17-10-7-13-30-17/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDYEQFAGYUDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-3-phenethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2532491.png)
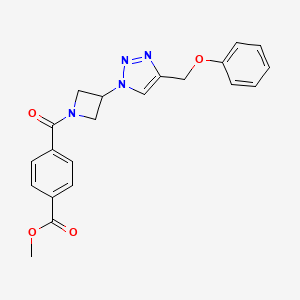
![(2R,3R,4S,5S,6R)-2-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-[(2R,5S)-5-[(3R,9S,11S,13S,14R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,3R,4R,5R)-2,3,4-trihydroxy-5-methoxycyclohexyl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)hexyl]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
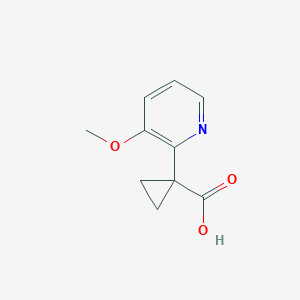
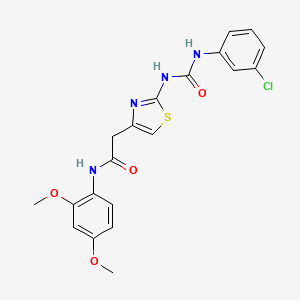
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2532500.png)
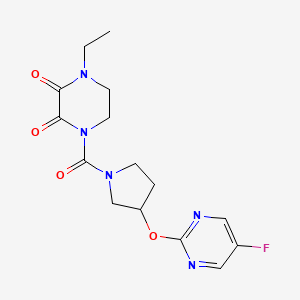
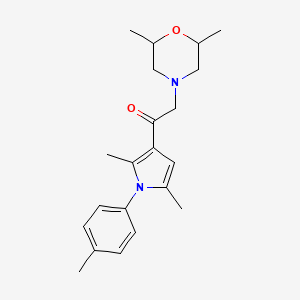
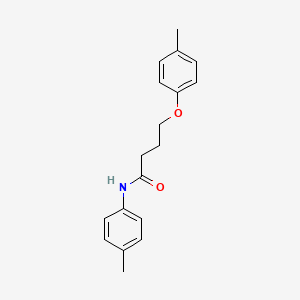
![(2Z)-2-[4-(dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2532506.png)

![N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2532509.png)
![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)
![3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2532512.png)